

Improving the regioselectivity of reactions with 1-Tert-butyl-1H-pyrazole

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Compound of Interest

Compound Name: 1-Tert-butyl-1H-pyrazole

Cat. No.: B169319

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Technical Support Center: 1-Tert-butyl-1H-pyrazole

Welcome to the technical support center for reactions involving **1-tert-butyl-1H-pyrazole**. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on improving the regioselectivity of chemical transformations with this versatile heterocyclic compound.

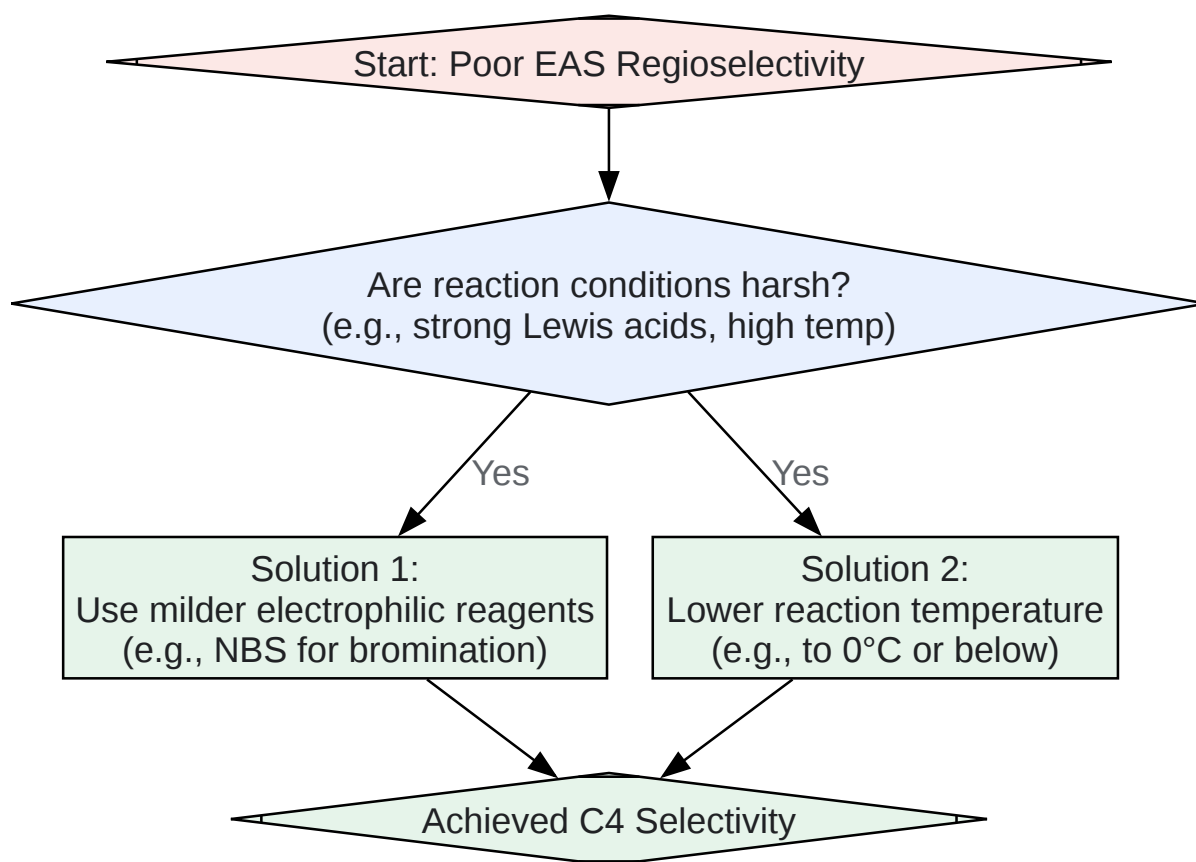
Frequently Asked Questions (FAQs)

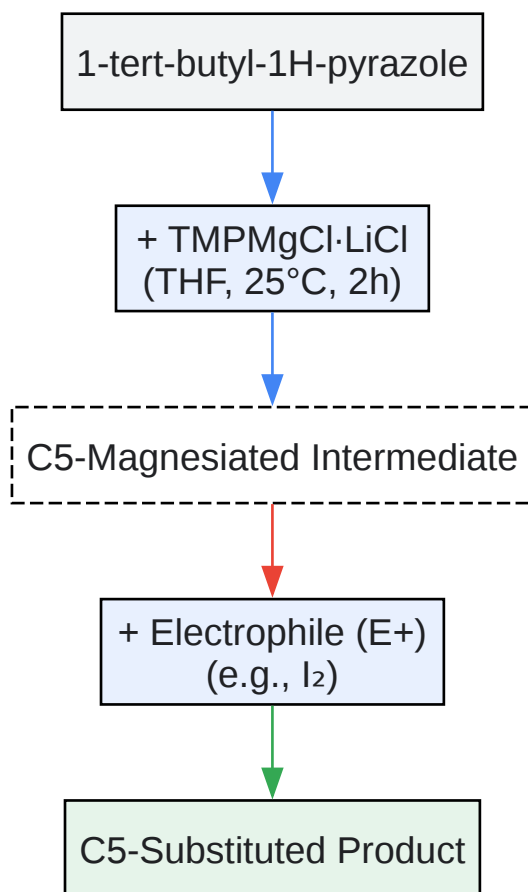
Q1: What are the primary sites of reactivity on the **1-tert-butyl-1H-pyrazole** molecule?

The regiochemical outcome of reactions with **1-tert-butyl-1H-pyrazole** is dictated by the reaction type. The three main sites of reactivity are:

- **C4-Position:** This position is the most electron-rich on the pyrazole ring, making it the primary target for electrophilic aromatic substitution reactions like nitration, halogenation, and Friedel-Crafts acylation.^{[1][2]}
- **C5-Position:** This position is the most acidic carbon-hydrogen bond on the ring. It is the preferred site for deprotonation under thermodynamically controlled conditions using strong bases (metalation), allowing for subsequent functionalization with an electrophile.^{[3][4]}

- Tert-butyl Group: The C(sp³)–H bonds of the tert-butyl group can be functionalized through transition-metal-catalyzed C-H activation, where the pyrazole ring acts as a directing group.
[\[5\]](#)[\[6\]](#)





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